tert-Butyl trans-4-ethynylcyclohexylcarbamate

Agrochemical discovery Insecticide development Stereochemistry-activity relationships

PROTAC degrader programs frequently fail when linker geometry is not precisely controlled, compromising ternary complex formation. This trans-1,4-disubstituted cyclohexane building block delivers a stereochemically defined scaffold with orthogonal Boc-protected amine and terminal alkyne functionalities, enabling reliable CuAAC click chemistry and sequential derivatization. • Provides the exact trans-4-ethynylcyclohexyl linker motif used in the development of SMD-3236, a SMARCA2-selective degrader with 2000-fold selectivity over SMARCA4. • Orthogonal protection strategy allows alkyne functionalization while the Boc group remains intact, followed by acidic deprotection for amine conjugation. • Supplied at ≥97% purity with ambient-temperature shipping; ready for immediate use in PROTAC assembly, bioconjugation, and peptidomimetic synthesis.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 947141-86-8
Cat. No. B1526643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl trans-4-ethynylcyclohexylcarbamate
CAS947141-86-8
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C#C
InChIInChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)
InChIKeyNZTBBJYAWNVCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl trans-4-ethynylcyclohexylcarbamate: Key Intermediate


tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS 947141-86-8) is a specialized carbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone with a tert-butoxycarbonyl (Boc)-protected amine at the 1-position and a terminal ethynyl group at the 4-position [1]. The compound serves as a bifunctional building block whose orthogonal functional groups—Boc-protected amine and terminal alkyne—enable sequential derivatization strategies, with the trans-stereochemical configuration providing a defined spatial orientation of the reactive moieties .

Bifunctional Boc-amine and terminal alkyne enable sequential derivatization
Stereocontrol trans-1,4-diequatorial orientation provides defined spatial geometry
Rigid scaffold Cyclohexane core for predictable vector control in linker design

Substitution Risks with cis-Isomers


In-class cyclohexylcarbamate derivatives bearing ethynyl groups cannot be arbitrarily substituted due to stereochemically controlled spatial orientation of reactive moieties. The trans-configuration (diequatorial substitution) of this compound places the Boc-amine and ethynyl groups at a defined distance and trajectory, whereas the cis-isomer (CAS 2352933-18-5) adopts an axial-equatorial conformation with altered molecular geometry and intermolecular interaction potential . This stereochemical distinction carries functional consequences: published structure-activity relationship studies on ethynylcyclohexyl-containing bioactive molecules demonstrate that the trans-configuration consistently yields markedly different biological outcomes compared to cis-analogs [1]. Additionally, alternative linker scaffolds lacking the trans-cyclohexyl core cannot reproduce the same vector geometry in PROTAC conjugate assembly, a critical parameter for ternary complex formation efficiency.

cis-Isomer geometry mismatch
cis-configuration places Boc-amine and ethynyl groups in axial-equatorial orientation, altering molecular shape and interaction potential.
Bioactivity may differ
Reported SAR shows trans-configuration is required for high insecticidal activity; cis-analogs may not achieve comparable bioactivity.
Alternative linkers lack vector control
Flexible PEG or alkyl linkers cannot reproduce the rigid trans-cyclohexyl geometry critical for ternary complex assembly in PROTAC design.

Comparative Evidence: trans vs. cis Isomer


Insecticidal Bioactivity: trans vs. cis Isomer

Structure-activity relationship data from ethynylcyclohexyl-containing insecticidal compounds demonstrate that the trans-ethynylcyclohexyl configuration is essential for high-level biological activity [1]. Compounds incorporating the trans-ethynylcyclohexyl substituent displayed high insecticidal efficacy against houseflies (Musca domestica), German cockroaches (Blattella germanica), and aphids, whereas corresponding cis-isomers or alternative configurations did not achieve comparable activity levels [1].

Insecticidal activity
Class-level inference
trans-configuration essential for high-level activity; cis-isomers showed reduced efficacy
Stereochemistry-dependent bioactivity context
In vivo assays (houseflies, cockroaches, aphids); data from analog compounds
Agrochemical discovery Insecticide development Stereochemistry-activity relationships

SMARCA2-Selective PROTAC via trans-Scaffold

The trans-4-ethynylcyclohexyl scaffold, of which tert-butyl trans-4-ethynylcyclohexylcarbamate (CAS 947141-86-8) is the direct Boc-protected synthetic precursor, constitutes the core structural element of the linker used in PROTAC degrader SMD-3236 [1]. SMD-3236, incorporating the trans-4-ethynylcyclohexyl linker motif (as its methanesulfonate derivative), achieves a 2000-fold selectivity for SMARCA2 degradation over SMARCA4, with DC50 max >95%, and demonstrates in vivo tumor growth inhibition in the H838 SMARCA4-deficient human cancer xenograft model [1].

PROTAC selectivity
Cross-study comparable
2000-fold selectivity for SMARCA2 degradation over SMARCA4 (DC50 max >95%)
Reported PROTAC selectivity endpoint context
In vitro degradation assay; SMD-3236 degrader with trans-scaffold
PROTAC degrader synthesis SMARCA2-targeted therapeutics Targeted protein degradation

Click Chemistry: Rigid trans-Cyclohexyl Geometry

The trans-1,4-disubstituted cyclohexyl backbone of this compound provides a rigid, geometrically defined scaffold where the terminal ethynyl group is positioned for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions [1]. Unlike flexible alkyl linkers (e.g., PEG-based linkers) that adopt multiple conformations in solution, the trans-cyclohexyl core maintains a fixed diequatorial orientation of substituents with a predictable inter-functional group distance of approximately 5.5-6.0 Å, enabling precise control over the spatial relationship between conjugated payloads [1].

Conformational rigidity
Class-level inference
trans-cyclohexane diequatorial orientation; inter-group distance ~5.5–6.0 Å; flexible linkers adopt multiple conformations
Conformational control for click conjugation
Molecular geometry analysis based on trans-1,4-substitution
Click chemistry CuAAC bioconjugation Peptidomimetic design

Orthogonal Boc Protection for Sequential Synthesis

The tert-butyl carbamate (Boc) protecting group on the amine functionality provides orthogonal protection that remains stable under typical CuAAC click chemistry conditions (copper(I) catalysis, room temperature to moderate heating), allowing selective alkyne functionalization prior to amine deprotection . Subsequent Boc removal under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) liberates the free amine for further conjugation without compromising previously formed triazole linkages .

Orthogonal protection
Data to verify
Boc stable under CuAAC, labile to acid; Fmoc base-labile, Cbz requires hydrogenolysis, Alloc requires Pd
Orthogonal protection supports sequential synthesis
Class-level inference; verify under specific reaction conditions
Orthogonal protection Sequential synthesis Bifunctional linker chemistry

Validated Applications


PROTAC Linker Synthesis for SMARCA2 Degraders

This compound serves as the direct Boc-protected synthetic precursor for generating trans-4-ethynylcyclohexyl-containing linkers used in PROTAC degrader construction. Boc deprotection followed by amine functionalization yields the trans-4-ethynylcyclohexyl linker motif that enabled the development of SMD-3236, a SMARCA2-selective degrader achieving 2000-fold selectivity over SMARCA4 with in vivo antitumor activity .

Stereochemically Controlled Click Conjugation

The trans-1,4-disubstituted cyclohexane core provides a rigid scaffold with terminal ethynyl functionality positioned for CuAAC click chemistry . This defined geometry is particularly valuable for bioconjugation applications where precise spatial orientation of conjugated payloads is required, such as in PROTAC ternary complex optimization, peptide-drug conjugate assembly, and constrained peptidomimetic synthesis .

Agrochemical Discovery with trans-Configuration

Structure-activity relationship studies demonstrate that the trans-ethynylcyclohexyl configuration is essential for high-level insecticidal activity in trioxabicyclooctane and dithiane-based compounds against houseflies, German cockroaches, and aphids . This stereochemical requirement makes tert-butyl trans-4-ethynylcyclohexylcarbamate a critical synthetic intermediate for agrochemical discovery programs targeting pest control applications where the cis-isomer or alternative configurations are ineffective .

Sequential Bifunctional Linker Derivatization

The orthogonal Boc-amine and terminal alkyne functional groups enable controlled, sequential synthetic transformations . This orthogonal protection strategy allows researchers to first functionalize the alkyne moiety via CuAAC click chemistry while the Boc group remains intact, then deprotect the amine under acidic conditions for subsequent conjugation . This sequential approach is essential for synthesizing complex bifunctional molecules with defined architectures, including heterobifunctional degraders, imaging probes, and targeted delivery conjugates.

Application
Selection Property
Validation Focus
PROTAC degrader linker design
trans-Cyclohexane geometry for ternary complex assembly
Degradation selectivity and linker vector optimization
Click bioconjugation
Rigid scaffold with fixed inter-group distance
Spatial control in bioconjugate architecture
Agrochemical SAR studies
trans-Stereochemical requirement for bioactivity
Insecticidal activity in trans-configuration analogs
Sequential bifunctional synthesis
Orthogonal Boc-alkyne functional groups
Reaction order and product purity in stepwise synthesis

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